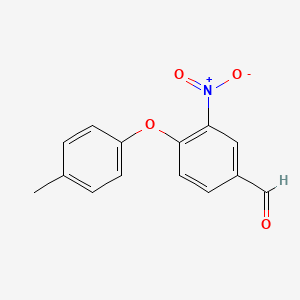
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde” seems to be a complex organic compound. It likely contains a benzene ring structure, given the presence of ‘benzene’ in its name . The ‘4-Methylphenoxy’ part suggests a methyl group (-CH3) and a phenoxy group (-OC6H5) attached to the benzene ring . The ‘3-nitro’ part indicates a nitro group (-NO2) attached to the benzene ring . The ‘carbaldehyde’ part suggests the presence of a formyl group (-CHO), which is characteristic of aldehydes .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde” would likely be complex due to the presence of multiple functional groups. A related compound, 4-methyl-phenoxyacetic acid, has been studied using density functional theory (DFT) method with 6–311++G(d,p) basis set .
Applications De Recherche Scientifique
Kinetic and Spectroscopic Studies
Research has demonstrated the use of nitrobenzene derivatives in studying the kinetic and spectroscopic characterization of enzyme systems. For instance, studies on the soluble methane monooxygenase enzyme system from Methylococcus capsulatus (Bath) have investigated the interactions among its components by monitoring the conversion of nitrobenzene to nitrophenol. This research provides insights into enzymatic reactions and their optimization for industrial applications (Liu et al., 1995).
Electrochemical Reduction Studies
The electrochemical behaviors of nitrobenzene and nitrophenol have been studied in various solvents, revealing complex reduction mechanisms. These findings are vital for the development of electrochemical sensors and for understanding the electrochemical properties of nitroaromatic compounds (Silvester et al., 2006).
Environmental Remediation
Nitrobenzene derivatives are key subjects in the study of environmental remediation techniques, such as the degradation of nitrophenol by lignin-degrading fungi. This research highlights the potential of biological methods for the treatment of nitroaromatic pollutants in the environment (Teramoto et al., 2004).
Photocatalytic Degradation
Studies on photocatalytic degradation of nitroaromatic compounds have shown that certain materials can effectively degrade pollutants like nitrophenol, contributing to cleaner water and soil. This research is crucial for the development of photocatalytic materials for environmental cleanup applications (Zhou et al., 2016).
Nonlinear Optical Properties
The synthesis and characterization of hydrazones related to nitroaromatic compounds have been explored for their nonlinear optical properties. These studies are significant for the advancement of optical materials for applications in photonics and optoelectronics (Naseema et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROCTSVYNQYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

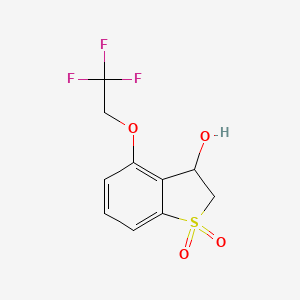
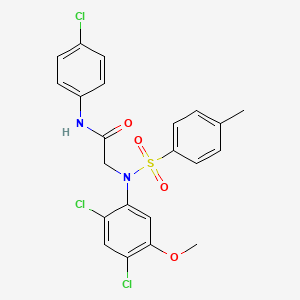

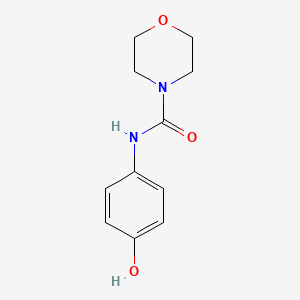
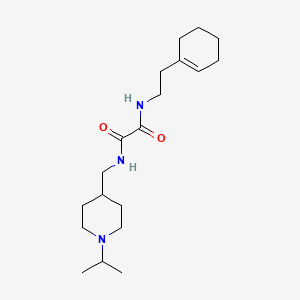
![4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)
![Isopropyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2748058.png)
![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)
![methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2748062.png)